molecular formula C10H13N3O B1268575 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol CAS No. 247109-31-5

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol

Cat. No.: B1268575
CAS No.: 247109-31-5
M. Wt: 191.23 g/mol
InChI Key: UXFVMCHZDDTOBI-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol is a chemical compound with the molecular formula C10H13N3O It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol typically involves the reaction of 5-amino-2-methylbenzimidazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Amino-2-methylbenzimidazole} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1H-benzo[d]imidazol-2-yl)ethanol
  • 2-(5-Amino-2-methyl-1H-benzo[d]imidazol-1-yl)ethanol

Uniqueness

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to a benzimidazole ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

2-(5-amino-2-methylbenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFVMCHZDDTOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356957
Record name 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247109-31-5
Record name 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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